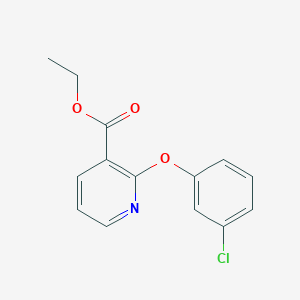

Ethyl 2-(3-chlorophenoxy)pyridine-3-carboxylate

Description

Ethyl 2-(3-chlorophenoxy)pyridine-3-carboxylate is a heterocyclic compound featuring a pyridine core substituted at position 2 with a 3-chlorophenoxy group and at position 3 with an ethyl ester. This structure confers unique physicochemical and biological properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name |

ethyl 2-(3-chlorophenoxy)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3/c1-2-18-14(17)12-7-4-8-16-13(12)19-11-6-3-5-10(15)9-11/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSLGYUBCXQKCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)OC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-chlorophenoxy)pyridine-3-carboxylate typically involves the reaction of 3-chlorophenol with 2-chloropyridine-3-carboxylic acid under basic conditions to form the intermediate 2-(3-chlorophenoxy)pyridine-3-carboxylic acid. This intermediate is then esterified with ethanol in the presence of a suitable catalyst, such as sulfuric acid, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of Ethyl 2-(3-chlorophenoxy)pyridine-3-carboxylate can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chlorophenoxy)pyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: 2-(3-chlorophenoxy)pyridine-3-carboxylic acid.

Reduction: Ethyl 2-(3-chlorophenoxy)pyridine-3-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-(3-chlorophenoxy)pyridine-3-carboxylate has been explored for its potential therapeutic properties. Its structural characteristics allow it to interact with biological systems effectively.

Anticancer Activity

Research indicates that derivatives of pyridine compounds can exhibit anticancer properties. Ethyl 2-(3-chlorophenoxy)pyridine-3-carboxylate has been studied for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that similar compounds could induce apoptosis in various cancer cell lines, suggesting a potential application in cancer therapy .

Anti-inflammatory Properties

The compound has also shown promise in treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines, thereby reducing inflammation and pain associated with conditions such as arthritis .

Agricultural Applications

In agriculture, ethyl 2-(3-chlorophenoxy)pyridine-3-carboxylate is being investigated as a potential herbicide or pesticide due to its biological activity against pests and weeds.

Herbicidal Activity

Studies have reported that pyridine derivatives can act as effective herbicides by inhibiting specific enzymes essential for plant growth. The chlorophenoxy group enhances the herbicidal activity by facilitating the uptake of the compound into plant tissues .

Insecticidal Properties

The compound has also been evaluated for its insecticidal properties against various agricultural pests. Its effectiveness stems from its ability to disrupt the nervous system of insects, leading to mortality .

Synthetic Applications

Ethyl 2-(3-chlorophenoxy)pyridine-3-carboxylate serves as an important intermediate in organic synthesis.

Synthesis of Heterocyclic Compounds

The compound is utilized in synthesizing other heterocyclic compounds, which are crucial in drug development and material science. Its reactivity allows for various modifications, enabling the creation of complex molecular structures .

Reaction Mechanisms

The compound can undergo several chemical reactions, including:

- Nucleophilic substitution : The chlorine atom can be replaced by various nucleophiles.

- Oxidation and reduction : These reactions can yield derivatives with different biological activities .

Case Study: Anticancer Research

A study conducted on similar pyridine derivatives revealed their potential to inhibit tumor growth in animal models, demonstrating a significant reduction in tumor size compared to control groups . This highlights the therapeutic potential of ethyl 2-(3-chlorophenoxy)pyridine-3-carboxylate in oncology.

Case Study: Agricultural Field Trials

Field trials assessing the herbicidal efficacy of chlorophenoxy-substituted pyridines showed promising results, with a notable decrease in weed biomass and improved crop yields when applied at optimal concentrations .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Ethyl 2-(3-chlorophenoxy)pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptor proteins, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Trends

- Substituent Position: Meta-substituted chloro groups (e.g., 3-chlorophenoxy) generally improve bioactivity over para-substituted analogues, likely due to optimized steric and electronic interactions .

- Heterocyclic Cores: Thienopyridine and imidazopyridine derivatives exhibit enhanced antimicrobial and receptor-binding activities compared to pyridine-based compounds, attributed to increased aromaticity and electron density .

- Synthetic Flexibility : Ethyl esters at position 3 enable facile derivatization, as seen in the synthesis of hydrazides and amides for targeted drug design .

Biological Activity

Ethyl 2-(3-chlorophenoxy)pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological properties, including its effects on various cellular pathways, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

Ethyl 2-(3-chlorophenoxy)pyridine-3-carboxylate features a pyridine ring substituted with a chlorophenoxy group and an ethyl ester. The presence of the chlorophenoxy moiety is crucial for its biological activity, as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to Ethyl 2-(3-chlorophenoxy)pyridine-3-carboxylate exhibit notable antimicrobial properties. For instance, studies have shown that related sulfonylpyridines can activate ClpP protease in bacteria, leading to cell death in pathogens such as Escherichia coli and Staphylococcus aureus . The activation of ClpP by these compounds suggests a potential mechanism for their antibacterial activity.

Anticancer Activity

Ethyl 2-(3-chlorophenoxy)pyridine-3-carboxylate has demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies have reported IC50 values indicating potent inhibitory effects on cell proliferation. For example, compounds containing phenoxy groups have been shown to reduce the viability of HepG2 hepatocellular carcinoma cells, with IC50 values as low as 0.56 µM, outperforming standard chemotherapeutic agents like Etoposide .

The mechanism underlying the anticancer activity of Ethyl 2-(3-chlorophenoxy)pyridine-3-carboxylate involves the modulation of apoptotic pathways. Studies have shown that it can upregulate pro-apoptotic proteins like BAX while downregulating anti-apoptotic proteins such as BCL-2 . Additionally, it inhibits key signaling pathways involved in cell survival and proliferation, including the Akt/mTOR and ERK pathways, which are critical for tumor growth .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the phenoxy group significantly influence the biological activity of derivatives of Ethyl 2-(3-chlorophenoxy)pyridine-3-carboxylate. For example, varying substituents on the phenoxy ring can enhance binding affinity to target proteins and improve potency against specific cancer types .

Case Studies

- Anticancer Efficacy : A study investigated a series of phenoxy-substituted pyridines, revealing that compounds similar to Ethyl 2-(3-chlorophenoxy)pyridine-3-carboxylate exhibited varying degrees of cytotoxicity against multiple cancer cell lines, supporting its potential as a lead compound for further development .

- Antimicrobial Properties : Another research highlighted the effectiveness of compounds activating ClpP in bacterial strains resistant to conventional antibiotics, suggesting that derivatives like Ethyl 2-(3-chlorophenoxy)pyridine-3-carboxylate could serve as new antibiotic candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.